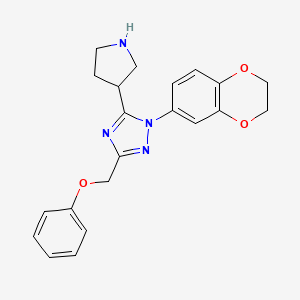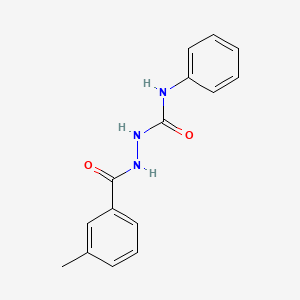
2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide, also known as MPHC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPHC is a hydrazine derivative that has been shown to exhibit antitumor activity, making it a promising candidate for cancer treatment. In
Mécanisme D'action
The mechanism of action of 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide involves its ability to inhibit the activity of topoisomerase II, an enzyme that is crucial for DNA replication and cell division. By inhibiting topoisomerase II, 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide prevents the proper functioning of cancer cells, ultimately leading to their death. Additionally, 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can also contribute to their death.
Biochemical and Physiological Effects
2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide has been shown to exhibit a number of biochemical and physiological effects in cancer cells. It has been found to induce cell cycle arrest at the G2/M phase, leading to the accumulation of DNA damage and eventual cell death. Additionally, 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the removal of damaged or abnormal cells from the body. 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide has also been found to inhibit the migration and invasion of cancer cells, which are important processes for the spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it exhibits potent antitumor activity against a variety of cancer cell lines, making it a useful tool for studying cancer biology and potential therapies. However, there are also limitations to using 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate interpretation of experimental results. Additionally, 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide has not yet been tested in clinical trials, so its potential for use in human cancer therapy is still unknown.
Orientations Futures
There are several future directions for 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide research. One area of interest is in understanding its mechanism of action more fully, which could provide insight into potential targets for cancer therapy. Additionally, further studies are needed to determine the safety and efficacy of 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide in animal models and eventually in clinical trials. Finally, there is potential for the development of 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide derivatives or analogs that could exhibit improved potency or selectivity for specific cancer types. Overall, 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide is a promising compound for cancer research, and further investigation is warranted to fully understand its potential as a cancer therapeutic.
Méthodes De Synthèse
The synthesis of 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide involves the reaction of 3-methylbenzoylhydrazine with phenyl isocyanate in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide. The synthesis of 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide has been optimized to improve yield and purity, and it can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and melanoma. 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide has been shown to inhibit the growth of cancer cells in animal models, making it a promising candidate for further development as a cancer therapeutic.
Propriétés
IUPAC Name |
1-[(3-methylbenzoyl)amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-6-5-7-12(10-11)14(19)17-18-15(20)16-13-8-3-2-4-9-13/h2-10H,1H3,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYQECYXWBDZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5685725.png)
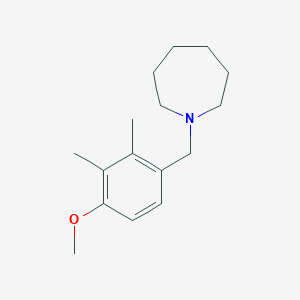
![1-(cyclobutylcarbonyl)-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5685732.png)
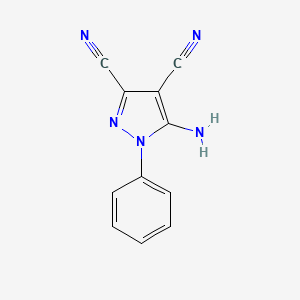
![3-methyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5685739.png)
![(1R*,3S*)-3-ethoxy-7-[(2-methoxyphenyl)sulfonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5685744.png)

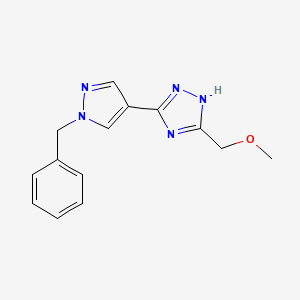
![1-{5-[(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B5685764.png)
![N,1,3-trimethyl-N-[(5-methyl-2-furyl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5685782.png)
![5-chloro-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine](/img/structure/B5685788.png)
![1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5685796.png)
![[(3R*,5R*)-1-[(5-methyl-4-isoxazolyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-3-piperidinyl]methanol](/img/structure/B5685799.png)
